N,N'''-Propane-1,3-diylbis(guanidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’‘’-Propane-1,3-diylbis(guanidine) is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form stable complexes with various metals. This compound is particularly interesting due to its bifunctional nature, which allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of N,N’‘’-Propane-1,3-diylbis(guanidine) typically involves the reaction of propane-1,3-diamine with a guanidylating agent. One common method is the reaction of propane-1,3-diamine with S-methylisothiourea under basic conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified by recrystallization .
Analyse Chemischer Reaktionen
N,N’‘’-Propane-1,3-diylbis(guanidine) can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’‘’-Propane-1,3-diylbis(guanidine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It has been studied for its potential as an enzyme inhibitor due to its ability to mimic the structure of natural substrates.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N,N’‘’-Propane-1,3-diylbis(guanidine) involves its ability to form stable complexes with metal ions. This property allows it to inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site. Additionally, its high basicity enables it to interact with various biological molecules, potentially disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
N,N’‘’-Propane-1,3-diylbis(guanidine) can be compared to other guanidine compounds such as:
N,N’-Dimethylguanidine: Similar in structure but with different reactivity and applications.
N,N’-Diethylguanidine: Another similar compound with distinct properties and uses.
Eigenschaften
CAS-Nummer |
62476-84-0 |
---|---|
Molekularformel |
C5H14N6 |
Molekulargewicht |
158.21 g/mol |
IUPAC-Name |
2-[3-(diaminomethylideneamino)propyl]guanidine |
InChI |
InChI=1S/C5H14N6/c6-4(7)10-2-1-3-11-5(8)9/h1-3H2,(H4,6,7,10)(H4,8,9,11) |
InChI-Schlüssel |
MSPDCJMYQNYOSY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=C(N)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.